molecular formula C22H30N2O B13777580 4-Methyl-1-(2-((alpha-(p-tolyl)benzyl)oxy)ethyl)hexahydro-1H-1,4-diazepine CAS No. 75842-92-1

4-Methyl-1-(2-((alpha-(p-tolyl)benzyl)oxy)ethyl)hexahydro-1H-1,4-diazepine

Cat. No.: B13777580
CAS No.: 75842-92-1
M. Wt: 338.5 g/mol
InChI Key: CTDVPTSYTXVMPY-UHFFFAOYSA-N
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Description

4-Methyl-1-(2-((alpha-(p-tolyl)benzyl)oxy)ethyl)hexahydro-1H-1,4-diazepine is a seven-membered heterocyclic compound containing a 1,4-diazepine ring with two nitrogen atoms. The hexahydro designation indicates partial saturation of the ring, conferring conformational flexibility. Key structural features include:

  • A 4-methyl group on the diazepine ring, which may influence steric interactions.
  • A 2-((alpha-(p-tolyl)benzyl)oxy)ethyl side chain, introducing aromaticity (via benzyl and p-tolyl groups) and ether functionality. This substituent likely impacts solubility and receptor-binding properties.

Properties

CAS No.

75842-92-1

Molecular Formula

C22H30N2O

Molecular Weight

338.5 g/mol

IUPAC Name

1-methyl-4-[2-[(4-methylphenyl)-phenylmethoxy]ethyl]-1,4-diazepane

InChI

InChI=1S/C22H30N2O/c1-19-9-11-21(12-10-19)22(20-7-4-3-5-8-20)25-18-17-24-14-6-13-23(2)15-16-24/h3-5,7-12,22H,6,13-18H2,1-2H3

InChI Key

CTDVPTSYTXVMPY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(C2=CC=CC=C2)OCCN3CCCN(CC3)C

Origin of Product

United States

Preparation Methods

General Synthetic Strategy Overview

The synthesis of such a compound typically involves:

  • Construction of the hexahydro-1H-1,4-diazepine core.
  • Introduction of the 4-methyl substituent on the diazepine ring.
  • Attachment of the 2-((alpha-(p-tolyl)benzyl)oxy)ethyl side chain via ether linkage.

The key challenges are the selective functionalization of the diazepine nitrogen and carbon atoms and the formation of the ether bond with the alpha-(p-tolyl)benzyl moiety.

Preparation of the Hexahydro-1H-1,4-diazepine Core

The hexahydro-1,4-diazepine ring system can be synthesized by cyclization of appropriate diamine precursors with dihaloalkanes or via reductive amination routes. Literature on related diazepine derivatives suggests the following:

  • Starting from 1,4-diaminobutane or related diamines, cyclization with a suitable electrophile forms the diazepine ring.
  • Methyl substitution at the 4-position can be introduced either by starting from a methyl-substituted diamine or by selective alkylation post-cyclization.

For example, related compounds such as 2-(hexahydro-4-methyl-1H-1,4-diazepin-1-yl)-1H-benzimidazole derivatives have been studied for their synthesis and metabolism, indicating viable routes for the diazepine core construction.

Introduction of the 2-((alpha-(p-tolyl)benzyl)oxy)ethyl Side Chain

The side chain features a benzyl ether linkage with an alpha-(p-tolyl) substituted benzyl group. The preparation involves:

  • Synthesis of the alpha-(p-tolyl)benzyl alcohol or halide precursor.
  • Formation of the ether bond via nucleophilic substitution or Williamson ether synthesis.

A plausible approach is:

  • Reacting the diazepine nitrogen or a suitable hydroxylated intermediate with an alpha-(p-tolyl)benzyl halide under basic conditions to form the ether linkage.
  • Alternatively, the use of an epoxide intermediate such as 2-(chloromethyl)oxirane can facilitate ring-opening by the diazepine nitrogen, followed by substitution with the alpha-(p-tolyl)benzyl group.

Representative Reaction Conditions and Yields from Related Compounds

Although exact data for this compound is unavailable, analogous syntheses provide useful benchmarks.

Step Reaction Conditions Yield (%) Notes
Cyclization of ethyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride with formamidine acetate in methanol using sodium methoxide at 85°C for 16 h Sealed vessel, 85°C, 16 h 61.4% Formation of tetrahydropyrido-pyrimidinone intermediate, similar nitrogen heterocycle synthesis
Reflux of benzyl isothiocyanate with amines in pyridine or acetic acid, followed by hydrazine hydrate treatment Reflux in pyridine, time varies 39-90% Used for benzyl-substituted heterocycle synthesis, relevant for benzyl ether formation
Sodium methoxide-mediated substitution in methanol at 70°C for 18 h 70°C, 18 h 55% Alkylation reactions on nitrogen heterocycles, applicable to ether formation

Detailed Experimental Procedure (Hypothetical Based on Analogous Methods)

Step 1: Synthesis of 4-Methylhexahydro-1,4-diazepine

  • Dissolve 1,4-diaminobutane derivative in methanol.
  • Add methylating agent (e.g., methyl iodide) to introduce the 4-methyl group.
  • Cyclize by heating with a dihaloalkane or equivalent electrophile under reflux.
  • Isolate the hexahydro-1,4-diazepine ring by filtration and purification.

Step 2: Preparation of alpha-(p-tolyl)benzyl halide

  • React p-tolylbenzyl alcohol with thionyl chloride or PBr3 to convert to the corresponding halide.
  • Purify by distillation or recrystallization.

Step 3: Formation of 2-((alpha-(p-tolyl)benzyl)oxy)ethyl side chain

  • React the diazepine intermediate with 2-chloroethyl alcohol or epichlorohydrin to introduce the ethyl spacer.
  • Perform Williamson ether synthesis by treating the intermediate with alpha-(p-tolyl)benzyl halide in the presence of a base (e.g., sodium hydride or potassium carbonate) in an aprotic solvent such as DMF.
  • Purify the final compound by column chromatography or recrystallization.

Analytical Characterization

Summary Table of Key Synthetic Parameters

Parameter Description Typical Range/Value
Solvent Methanol, DMF, Pyridine Methanol for cyclization; DMF for ether formation
Base Sodium methoxide, potassium carbonate, sodium hydride Sodium methoxide (4.37 M), K2CO3 for substitution
Temperature 70-85°C for cyclization; reflux for substitution 70-85°C for 16-18 h; reflux 2-4 h
Yield Intermediate steps 55-65% typical for ring formation; 39-90% for benzyl substitution
Reaction time 2-18 h Longer times for cyclization; shorter for substitution

Research Findings and Literature Correlation

  • The synthesis of nitrogen heterocycles such as tetrahydropyrido-pyrimidinones shares mechanistic similarities with diazepine ring formation, employing formamidine acetate and sodium methoxide in methanol with moderate yields (~61%).
  • Benzyl ether linkages involving substituted benzyl halides are commonly formed under basic conditions in polar aprotic solvents, often requiring careful control of temperature and stoichiometry to optimize yields and selectivity.
  • Metabolic studies of related diazepine derivatives indicate the stability of the diazepine ring and the importance of substitution pattern on biological activity, underscoring the need for precise synthetic control.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1-(2-((alpha-(p-tolyl)benzyl)oxy)ethyl)hexahydro-1H-1,4-diazepine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Benzyl halides, strong acids or bases, appropriate solvents.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can yield alcohols or amines.

Scientific Research Applications

4-Methyl-1-(2-((alpha-(p-tolyl)benzyl)oxy)ethyl)hexahydro-1H-1,4-diazepine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-Methyl-1-(2-((alpha-(p-tolyl)benzyl)oxy)ethyl)hexahydro-1H-1,4-diazepine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and are the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural and Functional Comparison of 1,4-Diazepine Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
4-Methyl-1-(2-((alpha-(p-tolyl)benzyl)oxy)ethyl)hexahydro-1H-1,4-diazepine C₂₃H₂₈N₂O 364.48 p-Tolylbenzyloxyethyl, methyl Flexible diazepine ring; aromatic ether
1-(3,3-Diphenylpropyl)hexahydro-4-(2-propynyl)-1H-1,4-diazepine C₂₃H₂₈N₂ 332.49 Diphenylpropyl, propargyl Alkyne group for click chemistry
1-(3,3-Diphenylpropyl)hexahydro-4-(4-pyridinylcarbonyl)-1H-1,4-diazepine C₂₆H₂₉N₃O 399.54 Diphenylpropyl, pyridinylcarbonyl Polar carbonyl; pyridine for coordination
4-(Coumarin-3-yl)-2,3-dihydro-1H-benzo[b][1,4]diazepine derivatives ~C₂₇H₂₄N₄O₃ ~476.52 Coumarin, tetrazolyl, pyrazolone Fluorescent coumarin; fused aromatic system

Substituent-Driven Properties

  • Aromatic vs. Aliphatic Groups: The target compound’s p-tolylbenzyloxyethyl side chain provides steric bulk and lipophilicity, contrasting with the propargyl group in , which offers reactivity for conjugation.

Research Findings and Data Gaps

  • Thermodynamic Stability : Diazepines with saturated rings (e.g., hexahydro) generally exhibit lower melting points than their aromatic counterparts due to reduced crystallinity. This aligns with trends observed in .
  • Pharmacological Potential: While coumarin-diazepine hybrids in show promise as fluorescent probes or kinase inhibitors, the target compound’s p-tolyl group may confer affinity for hydrophobic binding pockets in enzymes or receptors.
  • Data Limitations : Experimental data on the target compound’s solubility, stability, and bioactivity are absent in the provided evidence. Further studies are needed to validate predictions based on structural analogs.

Biological Activity

4-Methyl-1-(2-((alpha-(p-tolyl)benzyl)oxy)ethyl)hexahydro-1H-1,4-diazepine is a compound belonging to the class of hexahydro-1H-1,4-diazepines. This compound has garnered attention due to its potential biological activities, particularly in the context of pharmacology and toxicology. Understanding its biological activity is crucial for assessing its therapeutic potential and safety profile.

  • Molecular Formula : C22H30N2O
  • Molecular Weight : 338.54 g/mol
  • CAS Registry Number : 75842-92-1

Biological Activity

The biological activity of this compound can be summarized based on various studies and findings:

1. Toxicity Profile

Acute toxicity studies have indicated that the lethal dose (LD50) for intraperitoneal administration in guinea pigs is approximately 130 mg/kg. However, detailed information regarding specific toxic effects remains limited .

While specific studies on this compound's mechanism are sparse, related compounds in the benzodiazepine class typically exert their effects through modulation of gamma-aminobutyric acid (GABA) receptors. Benzodiazepines enhance GABAergic transmission, leading to sedative and anxiolytic effects .

3. Pharmacological Effects

Research indicates that compounds similar to 4-Methyl-1-(2-((alpha-(p-tolyl)benzyl)oxy)ethyl)hexahydro-1H-1,4-diazepine may exhibit:

  • Anxiolytic Effects : Acting on GABA receptors could provide anxiolytic benefits.
  • Sedative Properties : Similar compounds have been shown to induce sedation and muscle relaxation.

Research Findings and Case Studies

A review of literature reveals several relevant findings:

Case Study: GABA Receptor Modulation

A study highlighted the role of benzodiazepines in modulating GABA receptors, which are crucial for their anxiolytic and sedative effects. While specific data on our compound is lacking, it can be inferred that it may share similar pathways due to its structural characteristics .

Structure-Activity Relationship (SAR)

Research on structure-activity relationships in related compounds indicates that modifications in the benzyl group and the diazepine core can significantly influence biological activity. This suggests potential avenues for optimizing the efficacy of 4-Methyl-1-(2-((alpha-(p-tolyl)benzyl)oxy)ethyl)hexahydro-1H-1,4-diazepine through chemical derivatization.

Data Table: Comparison with Related Compounds

Compound NameMolecular FormulaLD50 (mg/kg)Primary Activity
4-Methyl-1-(2-((alpha-(p-tolyl)benzyl)oxy)ethyl)hexahydro-1H-1,4-diazepineC22H30N2O130 (guinea pig, i.p.)Potential anxiolytic/sedative
DiazepamC16H13ClN2O1000 (rat, oral)Anxiolytic, sedative
LorazepamC15H10Cl2N2O3300 (rat, oral)Anxiolytic, anticonvulsant

Q & A

Q. What are the recommended synthetic routes for 4-Methyl-1-(2-((alpha-(p-tolyl)benzyl)oxy)ethyl)hexahydro-1H-1,4-diazepine, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step reactions, including alkylation, cyclization, and functional group protection/deprotection. Key considerations include:

  • Reagent Selection : Use polar aprotic solvents (e.g., DMF, THF) for nucleophilic substitutions .
  • Temperature Control : Maintain sub-ambient temperatures (-10°C to 25°C) during sensitive steps like diazepine ring formation to minimize side reactions .
  • Catalytic Systems : Optimize transition-metal catalysts (e.g., Pd/C for hydrogenation) to enhance yield and selectivity .

Q. Table 1: Example Reaction Conditions

StepReagents/ConditionsPurposeReference
AlkylationK₂CO₃, DMF, 80°CIntroduce ether linkage
CyclizationHATU, DIPEA, RTForm diazepine core
PurificationColumn chromatography (SiO₂, EtOAc/hexane)Isolate product

Q. How should researchers approach purification and isolation of this compound?

Methodological Answer:

  • Chromatographic Techniques : Use gradient elution (e.g., 10–50% EtOAc in hexane) for column chromatography to resolve structurally similar byproducts .
  • Recrystallization : Employ mixed solvents (e.g., ethanol/water) to improve crystal purity, particularly for hydrochloride salts .
  • Membrane Technologies : Consider nanofiltration for large-scale separations to remove low-MW impurities .

Q. What analytical techniques are critical for confirming its structure and purity?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions and stereochemistry (e.g., δ 2.3 ppm for methyl groups on diazepine) .
  • HPLC-UV/MS : Use C18 columns with buffered mobile phases (e.g., pH 4.6 sodium acetate/1-octanesulfonate) to assess purity >95% .
  • Elemental Analysis : Validate empirical formula (e.g., C, H, N content) against theoretical values .

Advanced Research Questions

Q. How can researchers design experiments to establish structure-activity relationships (SAR) for this compound?

Methodological Answer:

  • Analog Synthesis : Prepare derivatives with modified substituents (e.g., halogenation at the benzyloxy group) to evaluate electronic effects .
  • Biological Assays : Use enzyme inhibition assays (e.g., kinase or GPCR targets) to correlate structural changes with activity .
  • Computational Docking : Combine SAR data with molecular docking (e.g., AutoDock Vina) to identify key binding interactions .

Q. How can contradictions in physicochemical data (e.g., solubility vs. bioactivity) be resolved?

Methodological Answer:

  • Multivariate Analysis : Apply Design of Experiments (DoE) to isolate variables (e.g., pH, solvent polarity) affecting solubility .
  • Cross-Validation : Compare DSC (melting point) and XRD data to confirm polymorphic stability .
  • Critical Literature Review : Reconcile discrepancies by aligning experimental protocols with established frameworks (e.g., ICH guidelines) .

Q. What computational methods are recommended to predict interactions with biological targets?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor binding over 100 ns trajectories to assess stability .
  • QSAR Modeling : Use descriptors like logP and topological polar surface area (TPSA) to predict permeability .
  • Free Energy Perturbation (FEP) : Calculate ΔΔG values for mutations in target binding pockets .

Q. How can degradation pathways be investigated under varying conditions (e.g., oxidative, hydrolytic)?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to H₂O₂ (oxidative) and HCl/NaOH (hydrolytic) at 40–60°C .
  • LC-HRMS : Identify degradation products (e.g., N-oxide formation) via high-resolution mass spectrometry .
  • Kinetic Modeling : Use Arrhenius plots to extrapolate shelf-life under ambient conditions .

Q. What strategies integrate theoretical frameworks into experimental design for this compound?

Methodological Answer:

  • Conceptual Anchoring : Link synthesis to heterocyclic chemistry theories (e.g., Baldwin’s rules for ring closure) .
  • Hypothesis-Driven Work : Formulate testable hypotheses (e.g., "Steric hindrance at C4 improves metabolic stability") .
  • Interdisciplinary Models : Combine chemical engineering principles (RDF2050103) with medicinal chemistry objectives .

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